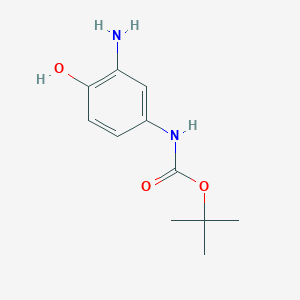

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester

Description

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester is a synthetic organic compound featuring a phenyl ring substituted with amino (-NH₂) and hydroxyl (-OH) groups at the 3- and 4-positions, respectively. The carbamic acid tert-butyl ester (Boc) group is attached to the amino functionality, serving as a protective group to enhance stability during synthetic processes. This compound is structurally analogous to intermediates used in pharmaceutical chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, or hormone derivatives . The Boc group’s presence ensures solubility in organic solvents and facilitates selective deprotection under acidic conditions.

Properties

IUPAC Name |

tert-butyl N-(3-amino-4-hydroxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,12H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVSBJCUNXOXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-nitro-4-hydroxybenzoic acid.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form the tert-butyl ester.

Protection and Deprotection: The hydroxy group may be protected during the reaction sequence to prevent unwanted side reactions, followed by deprotection to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a primary amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This modulation can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

The following sections compare the target compound with structurally related tert-butyl carbamates, focusing on substituent effects, synthetic routes, and functional properties.

Structural Comparison

Key structural analogs and their substituent differences are summarized in Table 1.

Key Observations :

- Polarity : The target compound’s hydroxyl group increases polarity compared to methyl () or methoxy () analogs.

- Reactivity : Halogenated analogs (e.g., bromo, fluoro) exhibit enhanced reactivity for cross-coupling reactions (e.g., Suzuki) .

- Protection Strategies: The Boc group is universally employed for amino protection, but deprotection conditions (e.g., HCl in dioxane) may vary based on adjacent substituents .

Key Observations :

- Linker Incorporation : Compounds with alkyl or aromatic linkers (e.g., ) often employ coupling reactions (e.g., Suzuki) or reductive amination.

- Deprotection Sensitivity : The Boc group in hydroxyl-containing analogs (e.g., target compound) may require milder acidic conditions to prevent side reactions .

Functional and Pharmacological Comparison

- Estrogenic Activity : Derivatives like biochanin and daidzein tert-butyl carbamates lack estrogenic properties despite structural similarity to isoflavones .

- Cholinesterase Activity : Methyl- and benzyl-carbamic esters exhibit physostigmine-like activity (acetylcholinesterase inhibition), whereas diethyl analogs are inactive .

- Stability: Dialkyl carbamic esters (e.g., dimethyl, diethyl) are hydrolytically stable compared to monoalkyl variants, which may degrade under basic conditions .

Biological Activity

(3-Amino-4-hydroxy-phenyl)-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an amino group and a tert-butyl group, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Amino Group : Facilitates hydrogen bonding and interaction with biological targets.

- Carbamate Moiety : Imparts stability and reactivity, making it a suitable candidate for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The mechanism involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Hydrolysis : The ester group can undergo hydrolysis to release the active compound, which may exert pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes, similar to other carbamate derivatives. For instance, compounds in this class have shown potential as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases like Alzheimer's.

Neuroprotective Effects

In vitro studies have demonstrated that related compounds exhibit neuroprotective properties against amyloid beta-induced toxicity in astrocytes. For example, a study on a similar compound showed a reduction in cell death induced by amyloid beta 1-42, suggesting that this compound may have protective effects on neuronal health by modulating inflammatory responses and oxidative stress markers such as TNF-α .

Case Studies

A notable case study investigated the protective effects of a structurally similar compound in models of Alzheimer's disease. The findings revealed that treatment with this compound resulted in improved cell viability in astrocytes exposed to amyloid beta peptides, indicating a potential role in mitigating neurodegeneration .

| Study | Compound | Findings |

|---|---|---|

| 1 | M4 | Moderate protective effect against Aβ 1-42 toxicity; reduced TNF-α levels . |

| 2 | Similar Carbamate | Inhibition of acetylcholinesterase; potential for Alzheimer’s treatment . |

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-amino-4-hydroxyphenol with tert-butyl chloroformate in the presence of a base like triethylamine. This process allows for high yields and purity, essential for pharmaceutical applications.

Therapeutic Potential

Given its biological activity, this compound is being explored for its potential use in drug development. Its structural characteristics make it a candidate for further modifications aimed at enhancing efficacy against neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.